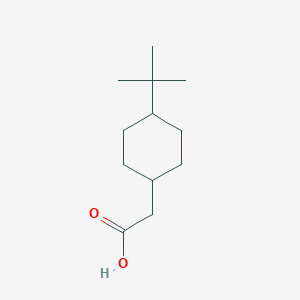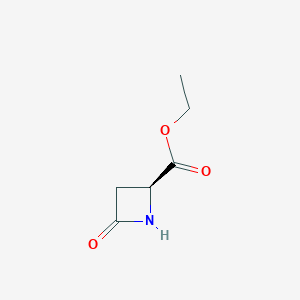
(S)-ethyl 4-oxoazetidine-2-carboxylate
Übersicht
Beschreibung
(S)-ethyl 4-oxoazetidine-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is an important intermediate in the synthesis of various compounds and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of (S)-ethyl 4-oxoazetidine-2-carboxylate is not fully understood. However, studies have shown that it acts as a nucleophile and can undergo various reactions such as Michael addition, aldol condensation, and Mannich reaction.
Biochemische Und Physiologische Effekte
(S)-ethyl 4-oxoazetidine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial and antifungal properties. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-ethyl 4-oxoazetidine-2-carboxylate in lab experiments is its high yield and purity. It is also readily available and relatively inexpensive. However, one of the limitations is that it can be difficult to handle due to its high reactivity.
Zukünftige Richtungen
There are various future directions for the use of (S)-ethyl 4-oxoazetidine-2-carboxylate in scientific research. One possible direction is the development of new synthetic methods for the synthesis of this compound. Another direction is the exploration of its potential applications in the field of medicine, such as in the development of new antimicrobial and antifungal agents. Additionally, the study of its mechanism of action and its interactions with enzymes and other biomolecules could lead to the discovery of new therapeutic targets.
Wissenschaftliche Forschungsanwendungen
(S)-ethyl 4-oxoazetidine-2-carboxylate has various applications in scientific research. It is an important intermediate in the synthesis of various compounds such as β-lactams, α-amino acids, and heterocycles. It has also been used as a building block in the synthesis of natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
106863-94-9 |
|---|---|
Produktname |
(S)-ethyl 4-oxoazetidine-2-carboxylate |
Molekularformel |
C6H9NO3 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
ethyl (2S)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI-Schlüssel |
KADNUXXOMWGVIL-BYPYZUCNSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC(=O)N1 |
SMILES |
CCOC(=O)C1CC(=O)N1 |
Kanonische SMILES |
CCOC(=O)C1CC(=O)N1 |
Synonyme |
2-Azetidinecarboxylicacid,4-oxo-,ethylester,(S)-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

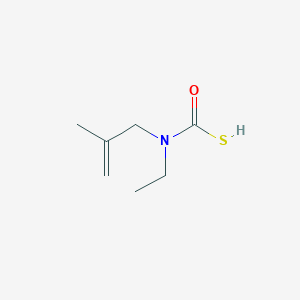
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
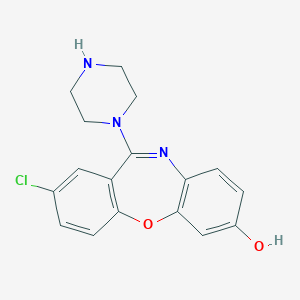
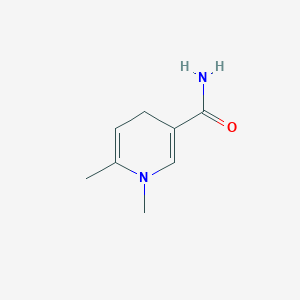




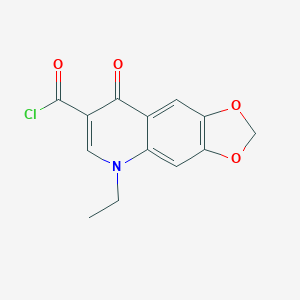
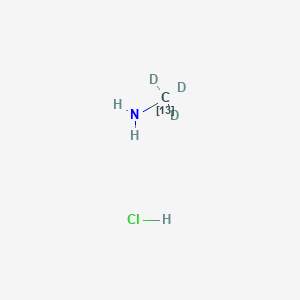
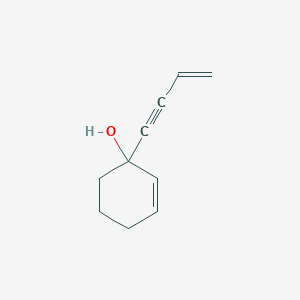
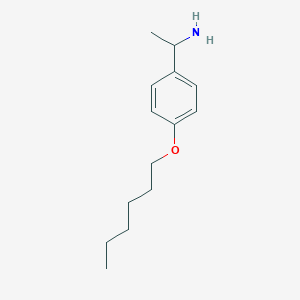
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
